2,12-Diformyl-dibenzo[c,h]acridine
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Overview
Description
2,12-Diformyl-dibenzo[c,h]acridine is a chemical compound with the molecular formula C23H13NO2 and a molecular weight of 335.362 g/mol . It is primarily used in proteomics research and is known for its unique structural properties.
Chemical Reactions Analysis
2,12-Diformyl-dibenzo[c,h]acridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,12-Diformyl-dibenzo[c,h]acridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,12-Diformyl-dibenzo[c,h]acridine involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound’s formyl groups can form covalent bonds with amino acids or nucleotides, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
2,12-Diformyl-dibenzo[c,h]acridine can be compared with other similar compounds, such as:
Dibenzo[c,h]acridine: Lacks the formyl groups, resulting in different chemical reactivity and applications.
2,12-Dimethyl-dibenzo[c,h]acridine: Has methyl groups instead of formyl groups, affecting its chemical properties and uses.
2,12-Dicarboxy-dibenzo[c,h]acridine:
The uniqueness of this compound lies in its formyl groups, which provide specific reactivity and make it suitable for various research applications.
Properties
CAS No. |
263708-49-2 |
---|---|
Molecular Formula |
C23H13NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene-6,20-dicarbaldehyde |
InChI |
InChI=1S/C23H13NO2/c25-12-14-1-3-16-5-7-18-11-19-8-6-17-4-2-15(13-26)10-21(17)23(19)24-22(18)20(16)9-14/h1-13H |
InChI Key |
XMHLBJHUEGBDOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=CC4=C(C5=C(C=CC(=C5)C=O)C=C4)N=C32)C=O |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=CC4=C(C5=C(C=CC(=C5)C=O)C=C4)N=C32)C=O |
Origin of Product |
United States |
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